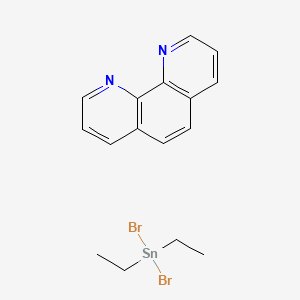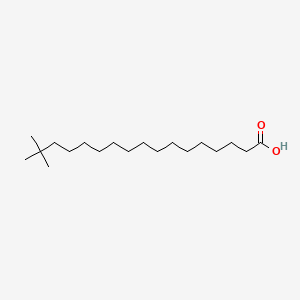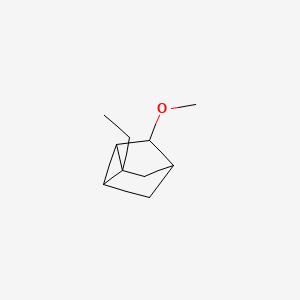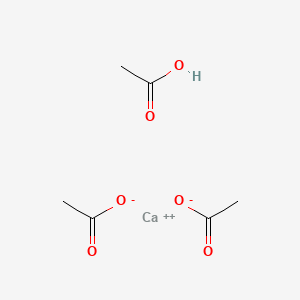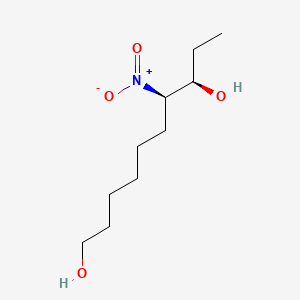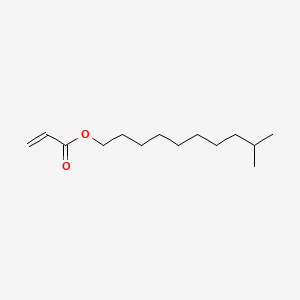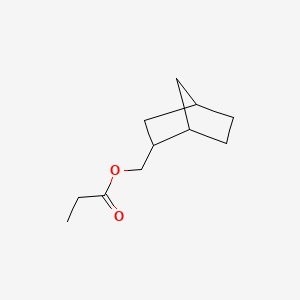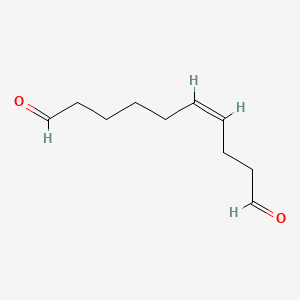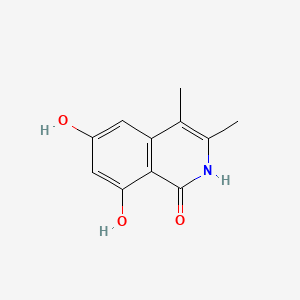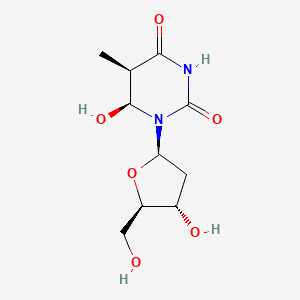
Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6S)-5,6-Dihydro-6-hydroxythymidine is a derivative of thymidine, a nucleoside component of DNA This compound is characterized by the presence of hydroxyl groups at the 5 and 6 positions of the thymidine molecule, which significantly alters its chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5R,6S)-5,6-Dihydro-6-hydroxythymidine typically involves the reduction of thymidine using specific reducing agents. One common method includes the use of sodium borohydride (NaBH4) in an aqueous solution, which selectively reduces the double bond in the thymidine molecule to form the dihydro derivative .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of thymidine to (5R,6S)-5,6-Dihydro-6-hydroxythymidine .
Types of Reactions:
Oxidation: (5R,6S)-5,6-Dihydro-6-hydroxythymidine can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 5,6-dihydroxy-5,6-dihydrothymidine derivatives with carbonyl groups.
Reduction: Fully saturated thymidine derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5R,6S)-5,6-Dihydro-6-hydroxythymidine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on nucleosides.
Biology: Investigated for its role in DNA repair mechanisms and its potential to induce mutations.
Medicine: Explored for its potential use in antiviral therapies and as a biomarker for oxidative DNA damage.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (5R,6S)-5,6-Dihydro-6-hydroxythymidine involves its incorporation into DNA, where it can cause structural distortions due to the presence of hydroxyl groups. These distortions can interfere with DNA replication and repair processes, leading to potential mutations. The compound can also act as a substrate for DNA repair enzymes, providing insights into the mechanisms of DNA damage recognition and repair .
Vergleich Mit ähnlichen Verbindungen
Thymidine: The parent compound, lacking the hydroxyl groups at the 5 and 6 positions.
5,6-Dihydrothymidine: A similar compound without the hydroxyl groups.
5-Hydroxymethyl-2’-deoxyuridine: Another nucleoside derivative with hydroxyl modifications.
Uniqueness: (5R,6S)-5,6-Dihydro-6-hydroxythymidine is unique due to its specific stereochemistry and the presence of hydroxyl groups, which significantly impact its chemical reactivity and biological interactions. This compound’s ability to induce DNA structural changes and its role in DNA repair mechanisms make it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
32926-52-6 |
|---|---|
Molekularformel |
C10H16N2O6 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
(5R,6S)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5-,6+,7+,9-/m0/s1 |
InChI-Schlüssel |
YJLDZGKIGNIAQO-DJFHCUHBSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
